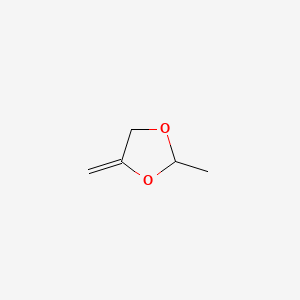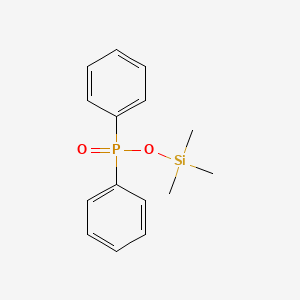
3-(1-Hydroxycyclohex-2-en-1-yl)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Hydroxycyclohex-2-en-1-yl)cyclohexan-1-one is an organic compound that features a cyclohexane ring with a hydroxyl group and a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
From Cyclohexanone: One common method involves the α-bromination of cyclohexanone followed by treatment with a base. This process yields the desired compound through a series of intermediate steps.
Hydrolysis and Oxidation: Another method involves the hydrolysis of 3-chlorocyclohexene followed by oxidation of the resulting cyclohexenol.
Industrial Production Methods
Industrial production of 3-(1-Hydroxycyclohex-2-en-1-yl)cyclohexan-1-one typically involves catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts. This method is efficient and scalable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like chromium trioxide in acetic acid.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various halogenating agents for introducing different substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-(1-Hydroxycyclohex-2-en-1-yl)cyclohexan-1-one is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Mecanismo De Acción
The mechanism by which 3-(1-Hydroxycyclohex-2-en-1-yl)cyclohexan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and ketone groups play crucial roles in these interactions, facilitating various chemical reactions and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohex-2-en-1-one: This compound shares a similar cyclohexane ring structure but lacks the hydroxyl group.
3-Methyl-2-cyclohexen-1-one: This compound has a methyl group instead of a hydroxyl group, leading to different chemical properties.
Uniqueness
3-(1-Hydroxycyclohex-2-en-1-yl)cyclohexan-1-one is unique due to the presence of both a hydroxyl group and a ketone group on the cyclohexane ring. This dual functionality allows for a wider range of chemical reactions and applications compared to its similar counterparts.
Propiedades
Número CAS |
23244-95-3 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
3-(1-hydroxycyclohex-2-en-1-yl)cyclohexan-1-one |
InChI |
InChI=1S/C12H18O2/c13-11-6-4-5-10(9-11)12(14)7-2-1-3-8-12/h2,7,10,14H,1,3-6,8-9H2 |
Clave InChI |
FYHLUVQUFPUHKU-UHFFFAOYSA-N |
SMILES canónico |
C1CC=CC(C1)(C2CCCC(=O)C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


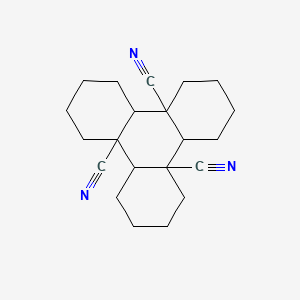


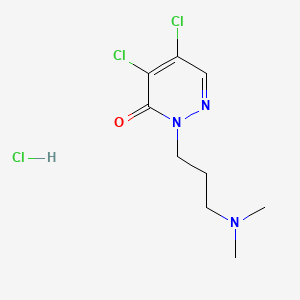
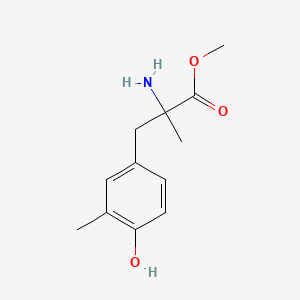
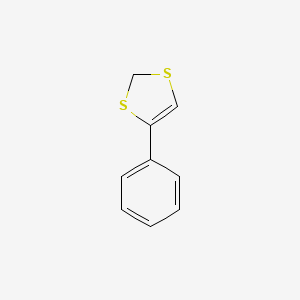
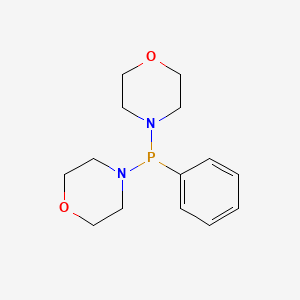

![2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]-](/img/structure/B14714927.png)

![5'H-Spiro[1,3-dithiolane-2,6'-isoquinolin]-5'-one](/img/structure/B14714939.png)
